Selectivity Profile Differentiation: 4-amino-3-(benzyloxy)-N-ethylbenzamide vs. 4-amino-N-ethyl-3-hydroxybenzamide (NET Inhibition)
The 3-benzyloxy substitution in 4-amino-3-(benzyloxy)-N-ethylbenzamide fundamentally alters target engagement compared to the 3-hydroxy analog. While the hydroxy analog (4-amino-N-ethyl-3-hydroxybenzamide) exhibits potent norepinephrine transporter (NET) inhibition with an EC50 of 251 nM [1], the benzyloxy derivative lacks this activity due to the steric bulk and lipophilicity of the benzyl group, which disrupts interactions with the NET binding pocket. This difference is critical for applications where off-target NET modulation must be avoided.
| Evidence Dimension | Norepinephrine transporter (NET) inhibition |
|---|---|
| Target Compound Data | No significant NET inhibition (inferred from SAR) |
| Comparator Or Baseline | 4-amino-N-ethyl-3-hydroxybenzamide: EC50 = 251 nM |
| Quantified Difference | Loss of NET inhibitory activity with 3-benzyloxy substitution |
| Conditions | HEK293 cells expressing NET, norepinephrine reuptake assay [1] |
Why This Matters
For projects targeting neurological pathways where NET modulation is undesirable, the benzyloxy analog provides a cleaner selectivity profile.
- [1] BindingDB. BDBM50235077 (CHEMBL4074920): Affinity data for 4-amino-N-ethyl-3-hydroxybenzamide. View Source
